molecular formula C19H17F3N8O2S B12412843 (R)-Malt1-IN-7

(R)-Malt1-IN-7

Numéro de catalogue: B12412843
Poids moléculaire: 478.5 g/mol
Clé InChI: UVUPDKHEDALPJC-SECBINFHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

®-Malt1-IN-7 is a chemical compound known for its potential applications in various scientific fields, including chemistry, biology, and medicine. This compound is particularly notable for its role as an inhibitor of the MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1) protease, which is involved in immune response regulation and has implications in certain types of cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-Malt1-IN-7 typically involves several steps, starting from commercially available starting materials. The synthetic route may include steps such as:

    Formation of the core structure: This involves the construction of the central scaffold of the molecule through a series of chemical reactions, such as condensation or cyclization.

    Introduction of functional groups: Functional groups are added to the core structure through reactions like alkylation, acylation, or halogenation.

    Purification and isolation: The final product is purified using techniques such as chromatography and recrystallization to obtain ®-Malt1-IN-7 in its pure form.

Industrial Production Methods

Industrial production of ®-Malt1-IN-7 would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing cost-effective purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

®-Malt1-IN-7 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen or introduce hydrogen atoms.

    Substitution: Substitution reactions can replace one functional group with another, modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups and reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

®-Malt1-IN-7 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: The compound is used to investigate the role of MALT1 protease in immune response and inflammation.

    Medicine: ®-Malt1-IN-7 is explored for its potential therapeutic applications in treating cancers and autoimmune diseases by inhibiting MALT1 protease activity.

    Industry: The compound can be used in the development of new pharmaceuticals and as a tool in drug discovery research.

Mécanisme D'action

®-Malt1-IN-7 exerts its effects by inhibiting the MALT1 protease. The mechanism involves binding to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition disrupts the signaling pathways involved in immune response and inflammation, which can be beneficial in treating diseases where these pathways are dysregulated.

Comparaison Avec Des Composés Similaires

Similar Compounds

    ®-Rolipram: Another inhibitor with similar therapeutic applications.

    ®-Malt1-IN-6: A structurally related compound with slight variations in functional groups.

Uniqueness

®-Malt1-IN-7 is unique due to its specific binding affinity and selectivity for the MALT1 protease. This selectivity makes it a valuable tool in research and potential therapeutic applications, distinguishing it from other similar compounds.

Activité Biologique

(R)-Malt1-IN-7 is a small molecule inhibitor targeting the paracaspase MALT1, which plays a crucial role in various immune responses and the pathogenesis of certain cancers, particularly B-cell malignancies. MALT1's proteolytic activity is essential for the activation of NF-κB signaling pathways, making it a significant target for therapeutic interventions in diseases like diffuse large B-cell lymphoma (DLBCL) and B-cell acute lymphoblastic leukemia (B-ALL).

MALT1 functions as both a scaffold and protease, facilitating the activation of NF-κB by cleaving negative regulators such as A20 and RelB. This dual role underscores its importance in lymphocyte activation and survival. Inhibition of MALT1 disrupts these processes, leading to decreased cell proliferation and enhanced apoptosis in cancer cells.

Biological Activity and Efficacy

Research has demonstrated that this compound exhibits potent inhibitory effects on MALT1 activity, similar to other known inhibitors like MI-2. The following sections summarize key findings related to the biological activity of this compound.

Inhibition of MALT1 Activity

  • Cleavage Assays : In vitro assays using MALT1 substrates have shown that this compound effectively inhibits the cleavage of specific substrates, leading to increased levels of uncleaved proteins such as CYLD in treated cells .
  • Cell Viability : Studies indicate that treatment with this compound significantly reduces the viability of ABC-DLBCL cell lines in a dose-dependent manner. For instance, concentrations as low as 0.1 μM have shown substantial effects on cell survival after 24 hours .
Concentration (μM)Cell Viability (%)
0100
0.0195
0.170
150
530
1010

Synergistic Effects

Inhibition of MALT1 has been shown to have synergistic effects when combined with other treatments. For example, co-treatment with BCL2 inhibitors enhances the antitumor efficacy of this compound, particularly in ABC-DLBCL models .

Case Studies

Several studies highlight the efficacy of MALT1 inhibitors including this compound:

  • B-ALL Treatment : A study involving twelve B-ALL cell lines demonstrated that treatment with this compound led to significant downregulation of MYC-regulated gene signatures, suggesting its potential for treating MYC-driven malignancies .
  • ABC-DLBCL Models : In vivo studies using xenograft models showed that this compound effectively reduced tumor growth and improved survival rates compared to untreated controls .

Pharmacokinetics and Toxicity

Preliminary pharmacokinetic studies suggest that this compound has favorable absorption and distribution profiles, with minimal toxicity observed in animal models at therapeutic doses. Long-term studies are necessary to fully evaluate its safety profile.

Propriétés

Formule moléculaire

C19H17F3N8O2S

Poids moléculaire

478.5 g/mol

Nom IUPAC

1-[7-[(1R)-1-methoxyethyl]-2-methyl-[1,3]thiazolo[5,4-b]pyridin-6-yl]-3-[6-(triazol-2-yl)-5-(trifluoromethyl)pyridin-3-yl]urea

InChI

InChI=1S/C19H17F3N8O2S/c1-9(32-3)14-13(8-24-17-15(14)27-10(2)33-17)29-18(31)28-11-6-12(19(20,21)22)16(23-7-11)30-25-4-5-26-30/h4-9H,1-3H3,(H2,28,29,31)/t9-/m1/s1

Clé InChI

UVUPDKHEDALPJC-SECBINFHSA-N

SMILES isomérique

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)[C@@H](C)OC

SMILES canonique

CC1=NC2=C(C(=CN=C2S1)NC(=O)NC3=CC(=C(N=C3)N4N=CC=N4)C(F)(F)F)C(C)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.